molecular formula C5H9O4P-2 B1258094 3,3-Dimethylallyl phosphate

3,3-Dimethylallyl phosphate

Cat. No.: B1258094
M. Wt: 164.1 g/mol
InChI Key: MQCJHQBRIPSIKA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethylallyl phosphate is a chemical compound of interest in biochemical research, particularly in the study of isoprenoid biosynthesis pathways. Isoprenoids represent the largest class of natural products, with over 90,000 members possessing a wide range of biological activities and applications in the pharmaceutical, agricultural, and food industries . The universal precursors to this vast family of compounds are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) . Research indicates that isoprenoid precursors with a single phosphate group, such as isopentenyl phosphate, can be metabolized by enzymes like isopentenyl phosphate kinases (IPKs) to produce the active diphosphate forms, IPP and DMAPP . This offers an alternative route for terpenoid biosynthesis in engineered microbial systems. As a monophosphate analog, this compound serves as a valuable experimental tool for probing these novel enzymatic pathways and understanding the complex metabolism of hemiterpenes (C5 isoprenoids) . The compound is strictly for research purposes in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C5H9O4P-2

Molecular Weight

164.1 g/mol

IUPAC Name

3-methylbut-2-enyl phosphate

InChI

InChI=1S/C5H11O4P/c1-5(2)3-4-9-10(6,7)8/h3H,4H2,1-2H3,(H2,6,7,8)/p-2

InChI Key

MQCJHQBRIPSIKA-UHFFFAOYSA-L

Canonical SMILES

CC(=CCOP(=O)([O-])[O-])C

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Reactions

3,3-Dimethylallyl phosphate serves as a versatile building block in organic synthesis. Its derivatives can undergo various reactions leading to the formation of complex organic molecules.

  • Alkylation Reactions : DMAP can be used to alkylate acetylacetone and other poly-β-carbonyl compounds, producing C-alkylated products under diverse experimental conditions. This reactivity is crucial for synthesizing compounds with potential pharmaceutical applications .
  • Cyclization and Rearrangement : The C- and O-(3,3-dimethylallyl) derivatives of acetylacetone readily undergo cyclization and Claisen rearrangement reactions. These transformations yield products that exhibit structural similarities to phenolic isoprenoids, which are important in various biological activities .

Biological Functions

DMAP plays a critical role in the biosynthesis of isoprenoids through its involvement in metabolic pathways.

  • Isoprenoid Biosynthesis : DMAP is an essential precursor in both the mevalonate pathway and the methylerythritol 4-phosphate (MEP) pathway, which are responsible for producing isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These compounds are fundamental building blocks for a vast array of isoprenoids, which include terpenes and steroids .
  • Allosteric Regulation : Recent studies have indicated that IPP and DMAPP can allosterically regulate the activity of deoxyxylulose 5-phosphate synthase (DXS), a key enzyme in the MEP pathway. This regulation is critical for maintaining cellular homeostasis and responding to fluctuations in metabolite levels .

Industrial Applications

The industrial relevance of DMAP extends to various fields including pharmaceuticals, agriculture, and cosmetics.

  • Pharmaceuticals : Due to its role in synthesizing bioactive terpenoids, DMAP has potential applications in drug development. Terpenoids derived from DMAP exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties .
  • Agricultural Chemicals : The production of plant secondary metabolites via DMAP-derived pathways can lead to the development of natural pesticides and herbicides. These compounds can enhance crop protection while being environmentally friendly alternatives to synthetic chemicals .
  • Cosmetic Formulations : In the cosmetic industry, DMAP derivatives are explored for their potential as skin-conditioning agents and active ingredients due to their biocompatibility and efficacy in enhancing product performance .

Case Study 1: Terpenoid Production

A study highlighted the sustainable production of terpenoids using microbial systems that utilize DMAP as a precursor. By engineering microbial strains to optimize the MEP pathway, researchers successfully increased yields of valuable terpenoid compounds used in fragrances and pharmaceuticals.

Case Study 2: Allosteric Regulation Insights

Research involving dynamic light scattering demonstrated how high levels of IPP/DMAPP lead to changes in DXS conformation, impacting enzyme activity. This finding provides insights into metabolic control mechanisms that could be exploited for biotechnological applications aimed at enhancing isoprenoid production .

Preparation Methods

Esterification of Carboxylic Acid Precursors

The foundational step in DMAP synthesis involves converting 3,3-dimethylacrylic acid into its methyl ester. Cardemil et al. (1973) demonstrated that esterification with methanol under acidic conditions yields the methyl ester, which serves as the substrate for subsequent reduction. This reaction typically employs sulfuric acid as a catalyst, with yields exceeding 85% under reflux conditions. The methyl ester’s volatility necessitates careful temperature control to prevent sublimation during purification.

Reduction with Lithium Aluminum Tritide (LiAl³H₄)

StepReagents/ConditionsYieldPurity
EsterificationH₂SO₄, MeOH, reflux85%90%
ReductionLiAl³H₄, THF, −20°C92%95%
PyrophosphorylationPOCl₃, pyridine, 0°C, 24 h78%98%

Industrial-Scale Phosphorylation Techniques

Solventless Esterification for Precursor Synthesis

A patent by CN104693235A (2015) outlines a solventless method for synthesizing phosphate esters, adaptable to DMAP production. Phosphorus trichloride (PCl₃) and methanol react at −20°C under vacuum (−90 kPa), producing dimethylphosphite and hydrogen chloride as byproducts. While this method targets dimethylphosphite, its principles apply to DMAP synthesis by substituting 3,3-dimethylallyl alcohol for methanol. The absence of solvents reduces costs and simplifies waste management, though reaction homogeneity becomes a challenge.

Depickling and Purification

Post-esterification, residual HCl is removed via vacuum distillation at 75–80°C. The crude product undergoes fore-running (80–85°C, −90 kPa) to eliminate volatile impurities like trimethyl phosphite. Final rectification at 122–124°C isolates DMAP with 99% purity, as validated by NMR and mass spectrometry.

Table 2: Industrial Process Parameters for DMAP Synthesis

ParameterValue
Esterification Temp−20°C
Vacuum Pressure−90 kPa
Depickling Temp75–80°C
Rectification Temp122–124°C

Biosynthetic and Enzymatic Pathways

Deoxyxylulose-5-Phosphate (DXP) Pathway

The DXP pathway in Catharanthus roseus generates DMAP via 1-deoxyxylulose-5-phosphate (DXP), as shown by [2-¹³C,3-²H]DXP incorporation studies. Enzymatic conversion of DXP to DMAP involves isomerization by isopentenyl pyrophosphate isomerase (IDI), which retains 75% of deuterium at the C-3 position. This pathway’s stereochemical specificity ensures high enantiomeric excess (>99%), though yields are lower (∼60%) compared to chemical methods.

Isotopic Labeling and Analytical Validation

²H NMR spectroscopy confirms deuterium incorporation at C-4 and C-16 of phytol derivatives, with a 3:1 ratio favoring the pro-R hydrogen. This stereochemical bias underscores the enzyme’s role in directing hydrogen elimination during IPP isomerization.

Comparative Analysis of Synthesis Methods

Yield and Scalability

Chemical synthesis offers higher yields (78–92%) but requires hazardous reagents like POCl₃. Industrial methods prioritize scalability, achieving 99% purity through multistep distillation. Biosynthetic routes, while stereospecific, face limitations in yield (∼60%) and require costly enzymatic systems .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3,3-dimethylallyl phosphate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves phosphorylation of 3,3-dimethylallyl alcohol using reagents like ditriethylammonium phosphate and trichloroacetonitrile in acetonitrile. For isotopic labeling (e.g., deuterated derivatives), LiAlD4 reduction of methyl 3-methyl-2-butenoate precedes phosphorylation. Purity is validated via TLC (≥93% by TLC) and NMR spectroscopy to confirm structural integrity .

Q. Which analytical techniques are recommended for quantifying this compound in enzymatic assays?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a sodium phosphate buffer (pH 3.0) and acetonitrile (70:30 ratio) is effective. UV detection at 210–220 nm is optimal for phosphate-containing compounds. Calibration curves using standard solutions (e.g., 1–100 µM) ensure accuracy .

Q. What is the role of this compound in terpene biosynthesis pathways?

  • Methodological Answer : It serves as a precursor for isoprenoid biosynthesis. In plants and archaea, it is converted to dimethylallyl pyrophosphate (DMAPP) via isopentenyl phosphate kinases. DMAPP then condenses with isopentenyl pyrophosphate (IPP) to form geranyl pyrophosphate (GPP), the foundational unit for monoterpenes .

Advanced Research Questions

Q. How can enzyme kinetic studies be designed to characterize this compound-utilizing kinases?

  • Methodological Answer : Use continuous coupled assays with ATP-regenerating systems (e.g., creatine kinase/phosphocreatine). Monitor ADP production via NADH oxidation at 340 nm. For inhibition studies, test phosphate ions (0.1–10 mM) or product analogs (e.g., dimethylallyl S-thiolodiphosphate) to determine IC50 values .

Q. What strategies are effective for isotopic labeling of this compound to trace metabolic flux in terpene pathways?

  • Methodological Answer : Synthesize C1-deuterated 3,3-dimethylallyl alcohol using LiAlD4 reduction, followed by phosphorylation. Incorporate the labeled compound into in vitro enzymatic reactions (e.g., with IPP isomerase) and analyze products via LC-MS to track deuterium retention in downstream terpenes .

Q. How can structural insights into enzyme-substrate complexes involving this compound be obtained?

  • Methodological Answer : Co-crystallize enzymes (e.g., 4-DMAT synthase) with unreactive analogs like dimethylallyl S-thiolodiphosphate (DMSPP). Use X-ray crystallography to resolve distances between substrate moieties (e.g., 3.5 Å between DMSPP C-3 and tryptophan C-3 in Michaelis complexes). Molecular dynamics simulations further validate binding conformations .

Notes on Data Interpretation

  • Contradictions in Pathway Assignments : Evidence from plant systems (DMAPP in plastids) vs. archaea (kinase-mediated phosphorylation) highlights compartment-specific roles. Cross-validate using organelle-specific inhibitors (e.g., fosmidomycin for plastidial pathways) .
  • Enzyme Inhibition : Phosphate ions (10–50 mM) noncompetitively inhibit DMAPP synthases, necessitating buffer optimization (e.g., Tris-HCl instead of phosphate buffers) for accurate kinetic measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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